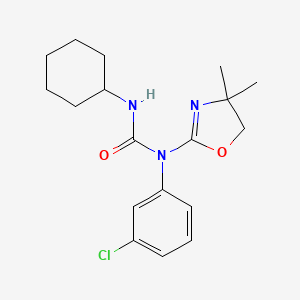![molecular formula C13H19N3O3S B5789458 ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)
ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as EFC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the AKT/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for maintaining tissue homeostasis. It has also been shown to reduce oxidative stress-induced damage in neurons, which is a common feature of neurodegenerative diseases. Additionally, this compound has been shown to inhibit bacterial growth, which could be useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its relatively low toxicity towards normal cells, which allows for higher doses to be used without causing significant harm. However, this compound is not a highly selective compound, and its effects on non-target cells and tissues are not well understood. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for the research on ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of interest is the development of this compound-based therapeutics for cancer treatment, either alone or in combination with other anticancer agents. Another area of interest is the investigation of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on non-target cells and tissues.
Méthodes De Synthèse
The synthesis of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the reaction of 2-furylacetonitrile with thiosemicarbazide to form 2-(2-furyl)ethylidenehydrazinecarbothioamide. The latter compound is then reacted with ethyl 4-chloro-1-piperazinecarboxylate to yield this compound.
Applications De Recherche Scientifique
Ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound exhibits cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to protect neurons from oxidative stress-induced damage and to possess antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
ethyl 4-(furan-2-ylmethylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-18-13(17)16-7-5-15(6-8-16)12(20)14-10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKLDMODVLYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)



![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)